bis(2,3-dimethylphenyl) benzylamidophosphate
Overview
Description
Bis(2,3-dimethylphenyl) benzylamidophosphate is a useful research compound. Its molecular formula is C23H26NO3P and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.16503069 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sterically Encumbered Systems for Low-coordinate Phosphorus Centers
Research demonstrates the synthesis of compounds having two p-phenylene-bridged phosphorus centers using sterically demanding ligands. This approach facilitates novel materials containing low-coordinate phosphorus centers, highlighting the potential for creating innovative phosphorus-based compounds for various applications, including materials science and catalysis (Shah et al., 2000).
Bioreversible Phosphate Protective Groups
The synthesis and stability of bis(acyloxymethyl) esters of phenyl phosphate and benzyl phosphate, including acyloxymethylbenzylphenyl phosphates, were explored. This study highlights the utility of phosphate protective groups in the synthesis of biologically relevant compounds, suggesting potential applications in drug design and biomolecule modification (Srivastva & Farquhar, 1984).
Electrochemical Reduction of Bisphosphonates
Investigation into the electrochemical behavior of bisphosphonates in dimethylformamide solution by polarography and cyclic voltammetry. This research provides insight into the electrochemical properties of bisphosphonates, which could be relevant for understanding the reactivity and potential environmental impact of bisphosphonates, including bis(2,3-dimethylphenyl) benzylamidophosphate (Andruzzi et al., 1970).
Properties
IUPAC Name |
N-bis(2,3-dimethylphenoxy)phosphoryl-1-phenylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26NO3P/c1-17-10-8-14-22(19(17)3)26-28(25,24-16-21-12-6-5-7-13-21)27-23-15-9-11-18(2)20(23)4/h5-15H,16H2,1-4H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEHUTDTUOLSBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OP(=O)(NCC2=CC=CC=C2)OC3=CC=CC(=C3C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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